molecular formula C8H9NO3 B024320 4-Methyl-3-nitroanisole CAS No. 17484-36-5

4-Methyl-3-nitroanisole

Cat. No. B024320
CAS RN: 17484-36-5
M. Wt: 167.16 g/mol
InChI Key: JBORNNNGTJSTLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitroanisole derivatives, including 4-Methyl-3-nitroanisole, can involve nucleophilic aromatic substitution reactions. For example, 4-nitroanisole undergoes regioselective methoxy and nitro group photosubstitutions, indicating a dual mechanistic pathway involving both radical ion pair formations via electron transfer and S_N2_3 Ar* reactions (Cantos et al., 1989). These methodologies might be applicable or adaptable for synthesizing 4-Methyl-3-nitroanisole by altering the substitution pattern or starting materials.

Molecular Structure Analysis

The molecular structure of nitroanisole derivatives has been explored through various techniques, including electron diffraction and microwave spectroscopy. For instance, studies on 4-nitroanisole provided detailed insights into its geometric parameters and confirmed its large dipole moment, which is essential for understanding the molecular structure of similar compounds like 4-Methyl-3-nitroanisole (J. F. Chiang & John Song, 1983); (Graneek et al., 2017).

Chemical Reactions and Properties

Nitroanisoles participate in various chemical reactions, highlighting their reactivity and functional group transformations. A study on 4-nitroanisole showcased its photochemical nucleophilic aromatic substitution reactions with cyanate ion, revealing intriguing reactivity patterns that could be relevant for understanding the chemical behavior of 4-Methyl-3-nitroanisole under similar conditions (Hartsuiker et al., 1971).

Physical Properties Analysis

The physical properties, such as thermal stability and solubility, play a crucial role in the applications of nitroanisole derivatives. For compounds like 3-amino-2,4,6-trinitroanisole, thermal analyses have provided essential data on stability and decomposition temperatures, which are valuable for assessing the safety and handling of 4-Methyl-3-nitroanisole (Xiao-feng, 2010).

Chemical Properties Analysis

The chemical properties of 4-Methyl-3-nitroanisole, such as reactivity towards various reagents and conditions, can be inferred from studies on related compounds. Research on the biotransformation of nitroaromatic compounds by aerobic methane-oxidizing consortia provides insights into the environmental degradation and transformation pathways that might be applicable to 4-Methyl-3-nitroanisole (Fuller et al., 2020).

Scientific Research Applications

  • Electric Field Experiments : 4-nitroanisole, due to its large dipole moment, is a potential candidate for experiments involving deceleration using static electric fields or electromagnetic radiation (Graneek, Pérez, & Schnell, 2017).

  • Photosubstitution Reactions : Methyl substituted derivatives of p- and o-nitroanisole demonstrate electronic and steric effects in photosubstitution reactions, particularly impacting the nitro group replacement reaction (Sawaura & Mukai, 1981).

  • Supercritical Carbon Dioxide Applications : The hydrogenation of nitro compounds in supercritical carbon dioxide, with a supported platinum catalyst, leads to higher selectivity for amino products. This makes it an ideal medium for the production of amino compounds (Zhao et al., 2004).

  • Regioselective Photoreactions : 4-nitroanisole reacts with n-hexylamine and ethyl glycinate to produce regioselective methoxy and nitro group photosubstitutions. This occurs through a S_N 2_3 Ar * reaction (Cantos, Marquet, & Moreno-Mañas, 1989).

  • Surface-Enhanced Raman Spectroscopy (SERS) : The adsorption of 4-nitroanisole on silver colloidal nanoparticles can alter its electronic structure, potentially changing its role as a push-pull chromophore (Muniz-Miranda, 2013).

  • Anaerobic Reduction : Anaerobic reduction of 4-nitroanisole can produce the azo dimer 4,4'-dimethoxyazobenzene, leading to potentially more toxic products than the original nitroaromatic compound (Kadoya et al., 2018).

  • Photoreaction with Cyanate Ion : The photoreaction of 4-nitroanisole with cyanate ion yields 2-cyano-4-nitroanisole, a reaction sensitive to oxygen, with higher yields in nitrogen-purged solutions (Hartsuiker, Vries, Cornelisse, & Havinga, 1971).

  • Cytochrome P450 Substrate : Cyp2A6 and CYP2E1 are involved in the O-demethylation of 4-nitroanisole in human liver microsomes, suggesting that 4-nitroanisole is not a general cytochrome P450 substrate (Jones, Tyman, & Smith, 1997).

Safety And Hazards

4-Methyl-3-nitroanisole is classified as Acute Tox. 4 Oral and Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes eye irritation . The compound should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

4-methoxy-1-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBORNNNGTJSTLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169907
Record name 4-Methyl-3-nitroanisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-nitroanisole

CAS RN

17484-36-5
Record name 4-Methoxy-1-methyl-2-nitrobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-nitroanisole
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Record name 4-Methyl-3-nitroanisole
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Record name 4-methyl-3-nitroanisole
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Synthesis routes and methods

Procedure details

In the manner of Example 8, Step C, the reaction of 25.0 g (0.162 mole) of 4-methyl-3-nitrophenol, 23.3 g (0.168 mole) of potassium carbonate, and 34.1 9 (0.24 mole) of methyl iodide produced 26.4 g of 1-methoxy-4-methyl-3-nitrobenzene as an oil.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
[Compound]
Name
9
Quantity
0.24 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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